molecular formula C11H18N2 B13111924 2,5-Diisopropyl-3-methylpyrazine CAS No. 74152-24-2

2,5-Diisopropyl-3-methylpyrazine

Katalognummer: B13111924
CAS-Nummer: 74152-24-2
Molekulargewicht: 178.27 g/mol
InChI-Schlüssel: CSHHEVSLMCOHMJ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2,5-Diisopropyl-3-methylpyrazine is a nitrogen-containing heterocyclic aromatic compound. . This compound, like other pyrazines, exhibits unique chemical properties that make it valuable in multiple scientific and industrial applications.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: 2,5-Diisopropyl-3-methylpyrazine can be synthesized through various chemical reactions. One common method involves the cyclization of α-aminoketones or α-aminoaldehydes. Another approach is the condensation of a 1,2-diketone with a 1,2-diamine . These reactions typically require specific catalysts and controlled conditions to ensure the desired product is obtained.

Industrial Production Methods: In industrial settings, the production of this compound often involves large-scale chemical synthesis using optimized reaction conditions to maximize yield and purity. The exact methods can vary depending on the desired application and the available resources .

Analyse Chemischer Reaktionen

Types of Reactions: 2,5-Diisopropyl-3-methylpyrazine undergoes several types of chemical reactions, including oxidation, reduction, and substitution reactions. These reactions can be facilitated by various reagents and catalysts.

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrazine derivatives with additional functional groups, while substitution reactions can introduce various alkyl or halogen groups .

Wissenschaftliche Forschungsanwendungen

2,5-Diisopropyl-3-methylpyrazine has a wide range of applications in scientific research:

Wirkmechanismus

The mechanism by which 2,5-Diisopropyl-3-methylpyrazine exerts its effects involves interactions with specific molecular targets and pathways. These interactions can vary depending on the biological system and the specific application. For instance, in medicinal applications, the compound may interact with enzymes or receptors to inhibit or activate specific biochemical pathways .

Vergleich Mit ähnlichen Verbindungen

  • 2,5-Dimethylpyrazine
  • 2,3-Dimethylpyrazine
  • 2,6-Dimethylpyrazine

Comparison: 2,5-Diisopropyl-3-methylpyrazine is unique due to its specific isopropyl and methyl substitutions, which confer distinct chemical and biological properties. Compared to other similar compounds, it may exhibit different reactivity, stability, and biological activity .

Eigenschaften

CAS-Nummer

74152-24-2

Molekularformel

C11H18N2

Molekulargewicht

178.27 g/mol

IUPAC-Name

3-methyl-2,5-di(propan-2-yl)pyrazine

InChI

InChI=1S/C11H18N2/c1-7(2)10-6-12-11(8(3)4)9(5)13-10/h6-8H,1-5H3

InChI-Schlüssel

CSHHEVSLMCOHMJ-UHFFFAOYSA-N

Kanonische SMILES

CC1=NC(=CN=C1C(C)C)C(C)C

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.